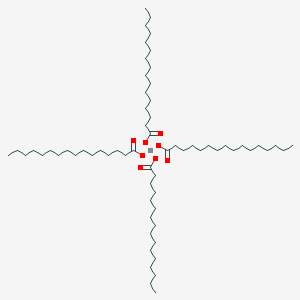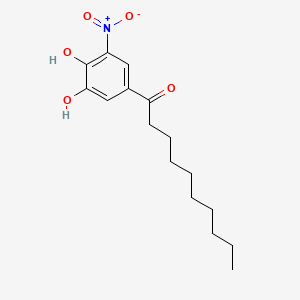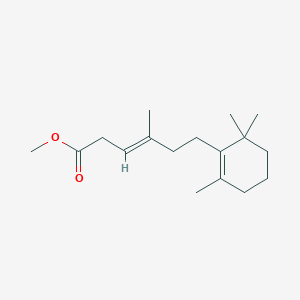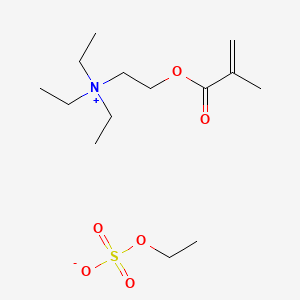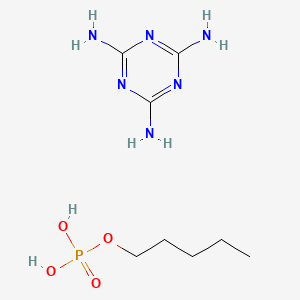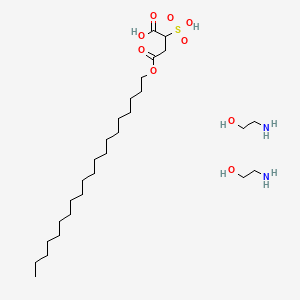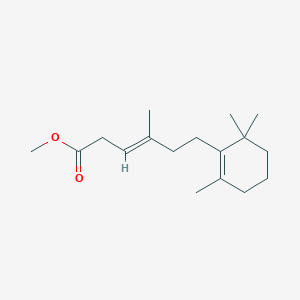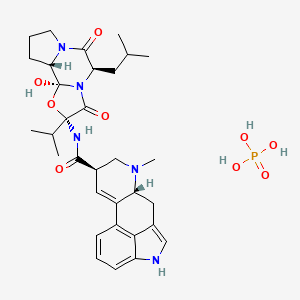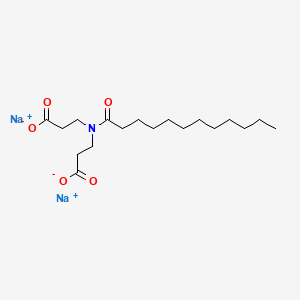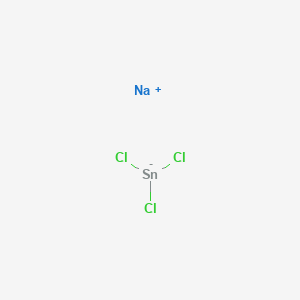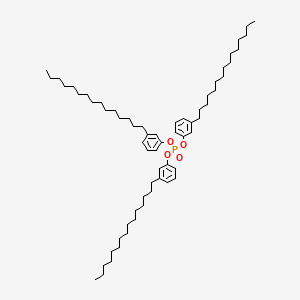
tris(3-pentadecylphenyl) phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(3-pentadecylphenyl) phosphate: is an organophosphate compound with the molecular formula C63H105O4P . It is known for its use as a flame retardant in various industrial applications. The compound is characterized by its high molecular weight and the presence of long alkyl chains, which contribute to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tris(3-pentadecylphenyl) phosphate typically involves the reaction of 3-pentadecylphenol with phosphoryl chloride (POCl3) under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine , to neutralize the hydrochloric acid formed during the process. The general reaction scheme is as follows:
3C15H31C6H4OH+POCl3→(C15H31C6H4O)3PO+3HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: Tris(3-pentadecylphenyl) phosphate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form and .
Oxidation: It can be oxidized to form corresponding phosphates and phenols.
Substitution: It can undergo nucleophilic substitution reactions where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Oxidizing agents such as or .
Substitution: Nucleophiles such as or under mild conditions.
Major Products:
Hydrolysis: 3-pentadecylphenol and phosphoric acid.
Oxidation: Corresponding phosphates and phenols.
Substitution: Various substituted phosphates depending on the nucleophile used.
科学的研究の応用
Chemistry: Tris(3-pentadecylphenyl) phosphate is used as a flame retardant in polymers and textiles. Its high thermal stability and ability to form a protective char layer make it effective in reducing flammability.
Biology: Research has explored its potential effects on biological systems, particularly its role as an endocrine disruptor. Studies have shown that it can interfere with hormone signaling pathways.
Medicine: While not commonly used in medicine, its potential effects on biological systems have prompted studies on its toxicity and safety.
Industry: In addition to its use as a flame retardant, this compound is used as a plasticizer and lubricant in various industrial applications.
作用機序
The mechanism by which tris(3-pentadecylphenyl) phosphate exerts its flame-retardant effects involves the formation of a protective char layer on the surface of materials. This layer acts as a barrier, preventing the spread of flames and reducing heat release. The compound also releases phosphoric acid upon decomposition, which promotes char formation and further enhances flame retardancy.
類似化合物との比較
Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP): Another flame retardant with similar applications but different chemical structure.
Triphenyl phosphate (TPhP): Used as a flame retardant and plasticizer, with a simpler structure compared to tris(3-pentadecylphenyl) phosphate.
Tris(2-chloroethyl) phosphate (TCEP): Commonly used in textiles and electronics as a flame retardant.
Uniqueness: this compound is unique due to its long alkyl chains, which provide enhanced hydrophobicity and thermal stability. This makes it particularly effective in applications requiring high-performance flame retardants.
特性
CAS番号 |
194497-74-0 |
|---|---|
分子式 |
C63H105O4P |
分子量 |
957.5 g/mol |
IUPAC名 |
tris(3-pentadecylphenyl) phosphate |
InChI |
InChI=1S/C63H105O4P/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46-58-49-43-52-61(55-58)65-68(64,66-62-53-44-50-59(56-62)47-41-38-35-32-29-26-23-20-17-14-11-8-5-2)67-63-54-45-51-60(57-63)48-42-39-36-33-30-27-24-21-18-15-12-9-6-3/h43-45,49-57H,4-42,46-48H2,1-3H3 |
InChIキー |
OMJBHYUBFBQYCU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)CCCCCCCCCCCCCCC)OC3=CC=CC(=C3)CCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


